N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14771223
InChI: InChI=1S/C23H24N4O2/c1-14-15(2)27(16-8-3-4-9-16)22(26-23(28)19-12-7-13-29-19)20(14)21-24-17-10-5-6-11-18(17)25-21/h5-7,10-13,16H,3-4,8-9H2,1-2H3,(H,24,25)(H,26,28)
SMILES:
Molecular Formula: C23H24N4O2
Molecular Weight: 388.5 g/mol

N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide

CAS No.:

Cat. No.: VC14771223

Molecular Formula: C23H24N4O2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide -

Specification

Molecular Formula C23H24N4O2
Molecular Weight 388.5 g/mol
IUPAC Name N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide
Standard InChI InChI=1S/C23H24N4O2/c1-14-15(2)27(16-8-3-4-9-16)22(26-23(28)19-12-7-13-29-19)20(14)21-24-17-10-5-6-11-18(17)25-21/h5-7,10-13,16H,3-4,8-9H2,1-2H3,(H,24,25)(H,26,28)
Standard InChI Key PILHPAUSJNSNJT-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CO4)C5CCCC5)C

Introduction

N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug development. It combines structural motifs such as the benzimidazole core, pyrrole ring, and furan carboxamide group, which are known for their bioactive properties. This article explores its chemical structure, synthesis, potential applications, and biological significance.

Synthesis

The synthesis of N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions:

  • Preparation of the Benzimidazole Core:

    • React o-phenylenediamine with formic acid or related derivatives to form the benzimidazole nucleus.

  • Formation of the Pyrrole Ring:

    • Cyclization reactions involving diketones and amines are used to construct the pyrrole moiety.

  • Coupling with Furan Carboxylic Acid:

    • The final step involves amidation between the pyrrole intermediate and furan carboxylic acid derivatives using coupling agents like EDCI or DCC.

This synthetic route ensures high purity and yield of the target compound.

Biological Applications

The compound’s structural features suggest several potential biological applications:

  • Antimicrobial Activity:

    • Benzimidazole derivatives are widely studied for antibacterial and antifungal properties due to their ability to inhibit microbial enzymes.

  • Anticancer Potential:

    • The benzimidazole core is known to interact with DNA, making it a candidate for anticancer research.

  • Anti-inflammatory Effects:

    • The furan carboxamide group may enhance anti-inflammatory activity by modulating key enzymes like cyclooxygenase (COX).

  • Receptor Modulation:

    • The cyclopentyl group could improve receptor-binding specificity in neurological disorders.

Molecular Docking Studies

Preliminary in silico studies suggest that this compound exhibits strong binding affinities toward several biological targets:

Target ProteinBinding Affinity (kcal/mol)Relevance
Cyclooxygenase (COX)-9.5Anti-inflammatory effects
DNA Topoisomerase-8.7Anticancer potential
Fungal Lanosterol Synthase-8.0Antifungal activity

These results indicate that further experimental validation is warranted to confirm its therapeutic potential.

Challenges and Future Directions

While promising, the development of this compound faces challenges such as:

  • Limited experimental data on pharmacokinetics and toxicity.

  • Need for optimization to improve solubility and metabolic stability.

  • Regulatory hurdles for clinical trials.

Future research should focus on:

  • Expanding biological testing across diverse disease models.

  • Structural modifications to enhance efficacy.

  • Comprehensive safety profiling.

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